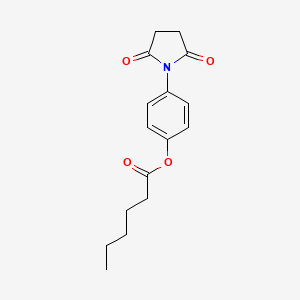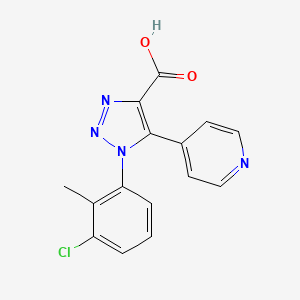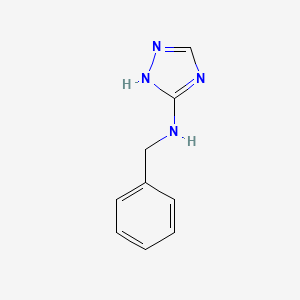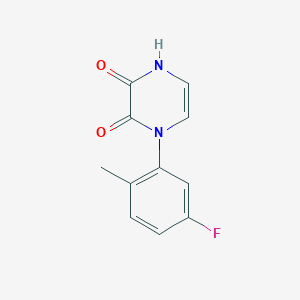![molecular formula C12H10ClN3O5S B12491868 N-[(2-chlorophenyl)sulfonyl]-2-(furan-2-ylcarbonyl)hydrazinecarboxamide](/img/structure/B12491868.png)
N-[(2-chlorophenyl)sulfonyl]-2-(furan-2-ylcarbonyl)hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-chlorobenzenesulfonyl)carbamoyl]amino}furan-2-carboxamide is a complex organic compound that features a furan ring, a sulfonamide group, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-chlorobenzenesulfonyl)carbamoyl]amino}furan-2-carboxamide typically involves multiple steps:
Formation of the Furan-2-Carboxamide Core: This can be achieved by reacting furan-2-carbonyl chloride with an appropriate amine in the presence of a base such as triethylamine.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate with 2-chlorobenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-{[(2-chlorobenzenesulfonyl)carbamoyl]amino}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group on the sulfonamide can be reduced to an amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the sulfonamide.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-{[(2-chlorobenzenesulfonyl)carbamoyl]amino}furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-{[(2-chlorobenzenesulfonyl)carbamoyl]amino}furan-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as proteases and kinases.
Pathways Involved: Inhibition of enzyme activity, leading to downstream effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-{[(2-bromobenzenesulfonyl)carbamoyl]amino}furan-2-carboxamide
- N-{[(2-methylbenzenesulfonyl)carbamoyl]amino}furan-2-carboxamide
Uniqueness
N-{[(2-chlorobenzenesulfonyl)carbamoyl]amino}furan-2-carboxamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This makes it distinct from its bromine and methyl analogs, which may have different chemical and biological properties.
Propiedades
Fórmula molecular |
C12H10ClN3O5S |
|---|---|
Peso molecular |
343.74 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)sulfonyl-3-(furan-2-carbonylamino)urea |
InChI |
InChI=1S/C12H10ClN3O5S/c13-8-4-1-2-6-10(8)22(19,20)16-12(18)15-14-11(17)9-5-3-7-21-9/h1-7H,(H,14,17)(H2,15,16,18) |
Clave InChI |
JGJZZIAUYXCVFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)S(=O)(=O)NC(=O)NNC(=O)C2=CC=CO2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(2-chloroacetyl)-2-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B12491788.png)
![Methyl 5-benzyl-2-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B12491791.png)


![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12491800.png)

![1-[6-(3-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B12491814.png)
![1-Cycloheptyl-4-[(4-ethoxyphenyl)methyl]piperazine](/img/structure/B12491824.png)
![5-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12491832.png)
![4-chloro-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12491837.png)
![3-(3,5-dimethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12491844.png)


![2-[4-(2,3-Dimethylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B12491856.png)
